4-(2-Aminoacetamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

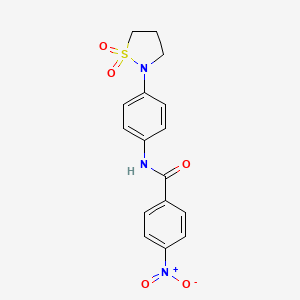

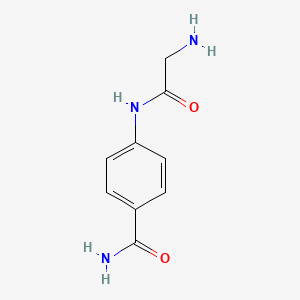

4-(2-Aminoacetamido)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoacetamido group attached to the benzamide structure

Mechanism of Action

Target of Action

4-(2-Aminoacetamido)benzamide, a type of benzamide, has been found to interact with several targets. The primary targets include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling .

Mode of Action

Benzamides have been shown to exhibit selective antifungal activity by inhibiting the lipid-transfer protein sec14p . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given its potential targets, it may influence pathways related to inflammation, blood clotting, and cellular signaling

Result of Action

Based on the known effects of benzamides, it may have potential anti-inflammatory and antifungal effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoacetamido)benzamide typically involves the condensation of 4-aminobenzoic acid with glycine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Condensation Reaction:

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as diatomite earth immobilized with zirconium chloride, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoacetamido)benzamide undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Potassium permanganate (KMnO₄)

Conditions: Aqueous, acidic medium

Products: Corresponding carboxylic acids

-

Reduction:

Reagents: Sodium borohydride (NaBH₄)

Conditions: Aqueous or alcoholic medium

Products: Reduced amide derivatives

-

Substitution:

Reagents: Halogenating agents (e.g., N-bromosuccinimide)

Conditions: Radical conditions

Products: Halogenated benzamide derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in aqueous or alcoholic medium

Substitution: N-bromosuccinimide in radical conditions

Major Products:

Oxidation: Carboxylic acids

Reduction: Reduced amide derivatives

Substitution: Halogenated benzamide derivatives

Scientific Research Applications

Chemistry: 4-(2-Aminoacetamido)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development.

Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential as a therapeutic agent. It is being explored for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows it to impart desirable properties to these materials, such as increased thermal stability and mechanical strength.

Comparison with Similar Compounds

- 2-Aminobenzamide

- 4-Aminobenzamide

- N-(2-Aminoethyl)benzamide

Comparison: 4-(2-Aminoacetamido)benzamide is unique due to the presence of both an amino group and an acetamido group attached to the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-aminobenzamide lacks the acetamido group, limiting its reactivity in certain synthetic applications. Similarly, 4-aminobenzamide does not possess the aminoacetamido functionality, which is crucial for its enzyme inhibitory activity .

Properties

IUPAC Name |

4-[(2-aminoacetyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5,10H2,(H2,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPFUFBWIOSNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

![2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine](/img/structure/B2496742.png)

![5-ethyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496744.png)